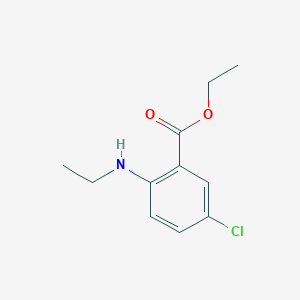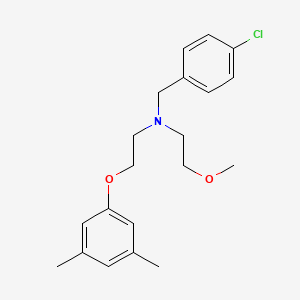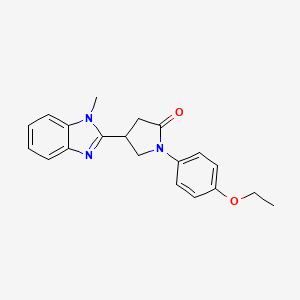
1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as 2-Pyridyl-3-trifluoromethylpyrrolidine-1-carboxylic acid, is a synthetic compound with potential applications in scientific research. This compound is a derivative of pyrrolidine and is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Aminopyrroles
1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been used as a building block for synthesizing trifluoromethyl-substituted aminopyrroles. This process involves using a 2H-azirine ring expansion strategy. The resulting pyrroles have been further transformed for various applications, showing the versatility of this compound in organic synthesis (Khlebnikov et al., 2018).
Functionalization of Trifluoromethyl-Substituted Pyridines
The compound has been used in the metalation and functionalization of trifluoromethyl-substituted pyridines. This involves selective metalation and subsequent carboxylation or functionalization at specific positions on the pyridine ring. Such reactions highlight its utility in creating various pyridinecarboxylic acids (Schlosser & Marull, 2003).
Investigation of Hydrogen-Bonding Networks
This compound's crystal structure has been studied, revealing its role in forming water-bridged hydrogen-bonding networks. This research provides insights into the molecular interactions and packing of such compounds, which is crucial for understanding their properties and potential applications (Ye & Tanski, 2020).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
Research has shown the potential of this compound in synthesizing pyrrolidin-1-oxyl fatty acids. These acids are obtained through a series of reactions, including Michael addition and phase-transfer oxidation. Such compounds are significant in medicinal chemistry and biological applications (Hideg & Lex, 1984).
properties
IUPAC Name |
1-pyridin-2-yl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)10(9(17)18)4-6-16(7-10)8-3-1-2-5-15-8/h1-3,5H,4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBRGLMHYGJSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile](/img/structure/B2425677.png)


![3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2425681.png)
![1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425682.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2425690.png)
![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2425693.png)
![2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide](/img/structure/B2425694.png)

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2425696.png)
![1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2425697.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)